molecular formula C7H6Cl2O2 B102181 2,4-Dichloro-5-methoxyphenol CAS No. 18113-13-8

2,4-Dichloro-5-methoxyphenol

Cat. No.: B102181
CAS No.: 18113-13-8
M. Wt: 193.02 g/mol
InChI Key: PTQSMAIBWQQYKJ-UHFFFAOYSA-N
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Description

CVT-3146, also known as regadenoson, is a selective A2A adenosine receptor agonist. It is primarily used as a coronary vasodilator in myocardial perfusion imaging (MPI) to assess coronary artery disease. This compound is known for its ability to increase coronary blood flow and is often preferred due to its rapid onset and short duration of action .

Scientific Research Applications

CVT-3146 has a wide range of scientific research applications:

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with the skin, it should be washed off with soap and plenty of water. If ingested, the mouth should be rinsed with water and vomiting should not be induced .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CVT-3146 involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring and the subsequent attachment of the adenosine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of CVT-3146 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

CVT-3146 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s activity or stability .

Mechanism of Action

CVT-3146 exerts its effects by selectively binding to A2A adenosine receptors, which are primarily located in the coronary arteries. This binding causes vasodilation by increasing cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of the smooth muscle cells in the arterial walls. The increased blood flow enhances the uptake of radiopharmaceuticals in myocardial perfusion imaging, allowing for better visualization of coronary artery disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CVT-3146 is unique due to its rapid onset and short duration of action, making it particularly suitable for use in pharmacologic stress testing. Its high selectivity for A2A receptors minimizes side effects associated with activation of other adenosine receptor subtypes, such as A1, A2B, and A3 .

Properties

IUPAC Name

2,4-dichloro-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQSMAIBWQQYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574846
Record name 2,4-Dichloro-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18113-13-8
Record name 2,4-Dichloro-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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